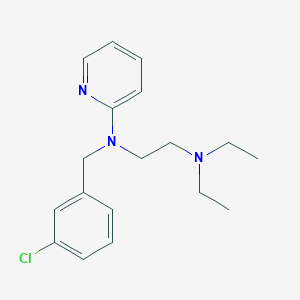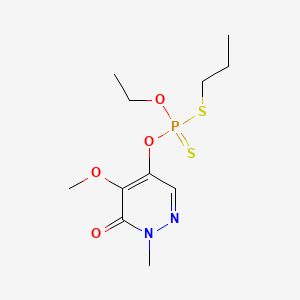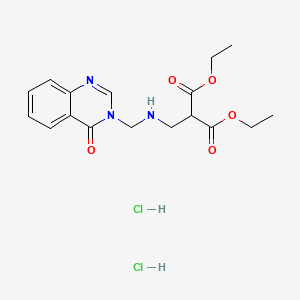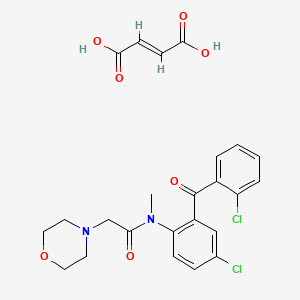
N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorobenzoyl group, a morpholine ring, and an acetamide group. Its molecular formula is C19H18Cl2N2O3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate typically involves multiple steps, starting with the preparation of the chlorobenzoyl intermediate. This intermediate is then reacted with morpholine and acetamide under controlled conditions to form the final product. Common reagents used in these reactions include acetic anhydride, acetyl chloride, and various catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves solvent-free synthesis techniques to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorobenzoyl derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate include:
- N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)acetamide
- N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-2-oxoacetamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
75616-00-1 |
|---|---|
Molekularformel |
C24H24Cl2N2O7 |
Molekulargewicht |
523.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N-methyl-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H20Cl2N2O3.C4H4O4/c1-23(19(25)13-24-8-10-27-11-9-24)18-7-6-14(21)12-16(18)20(26)15-4-2-3-5-17(15)22;5-3(6)1-2-4(7)8/h2-7,12H,8-11,13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
BIQWLXNJECEUKO-WLHGVMLRSA-N |
Isomerische SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CN3CCOCC3.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CN3CCOCC3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







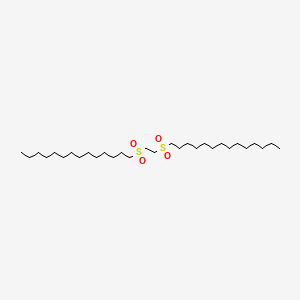
![1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline](/img/structure/B14444615.png)
![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)
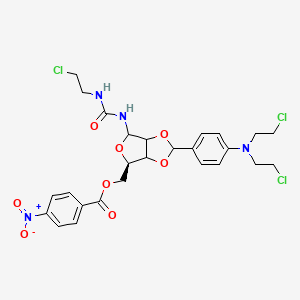
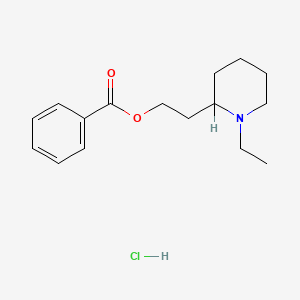
![1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B14444661.png)
